Cas no 879920-42-0 (N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide)

N-(Pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with pyridinyl groups and a carboxamide functionality. This structure imparts unique electronic and coordination properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of multiple nitrogen atoms enhances its ability to act as a ligand in metal-organic frameworks (MOFs) or catalytic systems. Its rigid, conjugated backbone suggests potential applications in optoelectronic materials due to possible π-π stacking interactions. The compound's well-defined structure and synthetic versatility further support its use in targeted drug design, particularly in kinase inhibition studies.
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide structure
879920-42-0 structure
Product name:N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS No:879920-42-0
MF:C20H14N4O
MW:326.351363658905
CID:6007136
PubChem ID:16358771

N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
    • N-pyridin-2-yl-2-pyridin-4-ylquinoline-4-carboxamide
    • 4-Quinolinecarboxamide, N-2-pyridinyl-2-(4-pyridinyl)-
    • 4-Quinolinecarboxamide, N-(2-pyridinyl)-2-(4-pyridinyl)-
    • 879920-42-0
    • CCG-338115
    • AKOS000588442
    • Z60744783
    • SUOAMUAFSHEQAX-UHFFFAOYSA-N
    • AB01264257-02
    • NCGC00286424-01
    • F3267-0018
    • Inchi: 1S/C20H14N4O/c25-20(24-19-7-3-4-10-22-19)16-13-18(14-8-11-21-12-9-14)23-17-6-2-1-5-15(16)17/h1-13H,(H,22,24,25)
    • InChI Key: SUOAMUAFSHEQAX-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C(C(NC2=NC=CC=C2)=O)=CC=1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 326.11676108g/mol
  • Monoisotopic Mass: 326.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.8Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.319±0.06 g/cm3(Predicted)
  • Boiling Point: 496.8±45.0 °C(Predicted)
  • pka: 10.85±0.70(Predicted)

N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3267-0018-10mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3267-0018-5mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3267-0018-2μmol
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3267-0018-5μmol
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3267-0018-1mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3267-0018-2mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3267-0018-15mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
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15mg
$89.0 2023-04-26
Life Chemicals
F3267-0018-25mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
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25mg
$109.0 2023-04-26
Life Chemicals
F3267-0018-3mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
879920-42-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3267-0018-4mg
N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
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4mg
$66.0 2023-04-26

Additional information on N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Professional Introduction to N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS No. 879920-42-0)

N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 879920-42-0, represents a unique structural motif characterized by the presence of multiple nitrogen-containing heterocycles, specifically pyridine rings, fused with a quinoline scaffold. The strategic arrangement of these heterocycles imparts distinct electronic and steric properties, making it a promising candidate for various biological applications.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of additional pyridine rings at the 2 and 4 positions of the quinoline ring system in N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide further enhances its potential biological activity. This modification can influence the compound's solubility, binding affinity to biological targets, and overall pharmacokinetic profile.

In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced therapeutic efficacy and reduced side effects. The structural complexity of N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide positions it as a valuable scaffold for further chemical modification and optimization. Researchers have been exploring various synthetic routes to introduce functional groups or alter the substitution patterns on the quinoline and pyridine rings to tailor the compound's biological properties.

The synthesis of N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves multi-step organic reactions, typically starting from readily available precursors such as pyridine derivatives and quinoline. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques in organic synthesis, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic system efficiently.

The biological activity of N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been the subject of extensive investigation. Preliminary studies suggest that this compound exhibits promising interactions with various biological targets, including enzymes and receptors implicated in cancer progression and inflammation. The presence of multiple nitrogen atoms in the structure allows for potential hydrogen bonding interactions, which can be crucial for binding affinity and specificity.

In particular, the quinoline moiety is known to interact with DNA intercalation sites, making it a potential candidate for antitumor therapies. The additional pyridine rings may further modulate these interactions by influencing the electronic distribution around the quinoline core. This structural feature could be exploited to develop compounds with improved selectivity over existing quinoline-based drugs.

The pharmacokinetic properties of N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide are also under scrutiny. Factors such as solubility, metabolic stability, and cellular uptake are critical determinants of its therapeutic potential. Computational modeling and experimental studies are being conducted to predict and assess these properties. Understanding these parameters is essential for optimizing drug delivery systems and maximizing therapeutic efficacy.

The development of novel pharmaceuticals often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide serves as an excellent example of how structural innovation can lead to the discovery of new therapeutic agents. Its unique combination of heterocyclic moieties offers a rich framework for designing molecules with tailored biological activities.

Ongoing research aims to explore the full therapeutic potential of this compound by investigating its effects on relevant disease models. Preclinical studies are being designed to evaluate its safety profile and efficacy in treating conditions such as cancer and inflammatory disorders. The outcomes of these studies will provide valuable insights into its clinical applicability and guide future development efforts.

The impact of N-(pyridin-2-yl)-2-(

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